molecular formula C10H14IN3O2 B13504716 tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

Cat. No.: B13504716
M. Wt: 335.14 g/mol
InChI Key: YYMPDXCTAFGCSY-UHFFFAOYSA-N
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Description

tert-Butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]imidazoles This compound is characterized by the presence of an iodine atom at the 7th position and a tert-butyl ester group at the 1-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and imidazole derivatives under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

    Coupling Reactions: The iodine atom can also participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds with aryl or alkynyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling with phenylboronic acid can yield phenyl-substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]imidazole core can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The tert-butyl ester group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

  • tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
  • tert-Butyl 3-iodo-1H-indazole-1-carboxylate
  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl ester group and the presence of an iodine atom, they differ in their core structures (e.g., pyrazolo[1,5-a]imidazole vs. pyrido[3,2-b][1,4]oxazine).
  • Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of their core structures.
  • Applications: Each compound may have unique applications based on its specific structure and reactivity. For example, tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate may be more suitable for certain types of coupling reactions compared to tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate.

Properties

Molecular Formula

C10H14IN3O2

Molecular Weight

335.14 g/mol

IUPAC Name

tert-butyl 7-iodo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate

InChI

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)7(11)6-12-14/h6H,4-5H2,1-3H3

InChI Key

YYMPDXCTAFGCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)I

Origin of Product

United States

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